molecular formula C9H7FN2O4S B6242977 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl fluoranesulfonate CAS No. 2378501-86-9

4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl fluoranesulfonate

Cat. No. B6242977
CAS RN: 2378501-86-9
M. Wt: 258.2
InChI Key:
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Description

1,2,4-Oxadiazoles are a class of heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring . They are known for their broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles often involves the reaction of an acylhydrazide with a carboxylic acid derivative . The resulting intermediate then undergoes cyclization to form the oxadiazole ring .


Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles consists of a five-membered ring with two carbon atoms, one oxygen atom, and two nitrogen atoms . The presence of these heteroatoms allows for a variety of substitution patterns, which can greatly influence the properties of the compound .


Chemical Reactions Analysis

1,2,4-Oxadiazoles can participate in a variety of chemical reactions. For example, they can act as ligands in coordination chemistry, forming complexes with various metal ions . They can also undergo reactions at the nitrogen atoms, such as N-alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazoles can vary widely depending on their substitution pattern. For example, they can range from being solid to liquid at room temperature, and their solubility in various solvents can also vary .

Mechanism of Action

The mechanism of action of 1,2,4-oxadiazoles can vary depending on their biological activity. For example, some oxadiazoles have been found to inhibit certain enzymes, while others may interact with specific receptors .

Safety and Hazards

Like all chemicals, 1,2,4-oxadiazoles should be handled with care. Specific safety and hazard information would depend on the particular compound and its substitution pattern .

Future Directions

Future research on 1,2,4-oxadiazoles could involve the synthesis of new derivatives with improved biological activity, the exploration of their mechanism of action, and the development of new synthetic methods .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl fluoranesulfonate involves the reaction of 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol with fluoranesulfonyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol", "Fluoranesulfonyl chloride", "Base (such as triethylamine or pyridine)", "Solvent (such as dichloromethane or chloroform)" ], "Reaction": [ "Step 1: Dissolve 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol in a dry solvent such as dichloromethane or chloroform.", "Step 2: Add a base such as triethylamine or pyridine to the solution.", "Step 3: Slowly add fluoranesulfonyl chloride to the solution while stirring at room temperature.", "Step 4: Continue stirring the reaction mixture for several hours at room temperature or at a slightly elevated temperature.", "Step 5: Quench the reaction by adding water to the mixture.", "Step 6: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.", "Step 7: Purify the product by column chromatography or recrystallization." ] }

CAS RN

2378501-86-9

Product Name

4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl fluoranesulfonate

Molecular Formula

C9H7FN2O4S

Molecular Weight

258.2

Purity

95

Origin of Product

United States

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